molecular formula C30H31NO11 B1248404 Amidepsine E

Amidepsine E

Katalognummer: B1248404
Molekulargewicht: 581.6 g/mol
InChI-Schlüssel: WPXATJMWMPFBJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Amidepsine E is a fungal secondary metabolite isolated from Humicola sp. FO-5969, first reported in 1996 . It belongs to the amidepsine family, a group of tridepsides (composed of three phenolic acid units) linked to an amino acid moiety. Structurally, it shares a core tridepside scaffold with other amidepsines but differs in substituents and stereochemistry (e.g., methoxy and hydroxyl group positions) .

Eigenschaften

Molekularformel

C30H31NO11

Molekulargewicht

581.6 g/mol

IUPAC-Name

2-[[4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-methoxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoyl]amino]propanoic acid

InChI

InChI=1S/C30H31NO11/c1-14-9-19(11-21(32)24(14)27(33)31-17(4)28(34)35)41-29(36)26-16(3)10-20(13-23(26)40-7)42-30(37)25-15(2)8-18(38-5)12-22(25)39-6/h8-13,17,32H,1-7H3,(H,31,33)(H,34,35)

InChI-Schlüssel

WPXATJMWMPFBJS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)OC

Kanonische SMILES

CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)OC

Synonyme

2-hydroxy-4-((2-methoxy-4-((2,4-dimethoxy-6-methylbenzoyl)oxy)-6-methylbenzoyl)oxy)-6-methylbenzoic acid N-alanine amide
amidepsine E

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Research Findings

Structural-Activity Relationship :

  • The L-alanine moiety and hydroxyl/methoxy groups at C-11/C-19 are critical for DGAT binding .
  • Methoxy substitution at C-19 (amidepsine J) retains activity, whereas glycosylation abolishes it .

Species-Specific Biosynthesis :

  • Humicola sp. FO-5969 produces only amidepsines A and E, while FO-2942 generates A–D and J–K, highlighting strain-dependent metabolic pathways .

Therapeutic Potential: Amidepsine E’s dual DGAT1/DGAT2 inhibition offers broader lipid-lowering effects compared to selective DGAT1 inhibitors like A922500 .

Tables of Critical Data

Table 1: Structural Comparison of Amidepsines

Feature Amidepsine E Amidepsine B Amidepsine J
Amino Acid L-Alanine L-Alanine L-Alanine
C-11 Substituent Hydroxyl Methoxy Hydroxyl
C-19 Substituent Hydroxyl Hydroxyl Methoxy
Glycosylation No No No

Table 2: DGAT Inhibition Selectivity

Compound DGAT1 IC50 (μM) DGAT2 IC50 (μM)
Amidepsine E 40 40
Amidepsine B 30 32
Xanthohumol* 25 28
A922500* 8 (DGAT1 only) N/A

*Data from .

Q & A

Q. What are the key steps for isolating and synthesizing Amidepsine E from natural sources?

Methodological Answer:

  • Extraction: Use solvent partitioning (e.g., ethanol/water mixtures) followed by column chromatography (silica gel or Sephadex LH-20) to isolate Amidepsine E. Validate purity via HPLC with UV detection at 254 nm .

  • Synthesis: Employ a modular approach: (1) Prepare the peptide backbone via solid-phase synthesis using Fmoc chemistry; (2) Introduce depsidone moieties through esterification; (3) Validate stereochemistry via NMR (¹H, ¹³C, and 2D-COSY) and circular dichroism .

  • Data Table Example:

    StepTechniqueKey ParametersYield (%)Purity (%)
    ExtractionColumn ChromatographyEluent: CH₂Cl₂/MeOH (9:1)12.585
    SynthesisSolid-Phase Peptide SynthesisFmoc-Lys(Boc)-OH, HBTU activation6892

Q. What analytical techniques are critical for characterizing Amidepsine E’s structural and functional properties?

Methodological Answer:

  • Structural Elucidation: Combine high-resolution mass spectrometry (HRMS, ±1 ppm accuracy) with 2D-NMR (HSQC, HMBC) to resolve cyclic depsidone-peptide hybrids. Compare with synthetic standards to confirm regiochemistry .
  • Functional Analysis: Use surface plasmon resonance (SPR) to assess binding affinity (e.g., KD values) to target proteins like mTOR or proteasome subunits. Pair with molecular docking simulations (AutoDock Vina) to predict binding sites .
  • Data Contradiction Tip: Discrepancies in NMR shifts may arise from solvent polarity or tautomerism. Re-run experiments in deuterated DMSO vs. CDCl₃ to resolve .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Amidepsine E across studies?

Methodological Answer:

  • Meta-Analysis Framework: (1) Compile IC₅₀ values from ≥10 independent studies; (2) Normalize data using cell viability assays (MTT vs. resazurin); (3) Apply multivariate regression to identify confounding variables (e.g., cell line heterogeneity, serum concentration) .
  • Case Example: If Study A reports IC₅₀ = 2 μM (HepG2 cells) and Study B finds IC₅₀ = 15 μM (HeLa), validate via parallel experiments under identical conditions (e.g., 10% FBS, 48h exposure). Use ANOVA to assess significance (p < 0.05) .

Q. What strategies optimize the design of in vivo studies to evaluate Amidepsine E’s pharmacokinetics?

Methodological Answer:

  • Dosing Protocol: Use a staggered regimen (e.g., 5 mg/kg IV bolus + 2 mg/kg/day oral) to balance bioavailability and toxicity. Monitor plasma levels via LC-MS/MS at t = 0, 1, 4, 12, 24h post-administration .
  • Tissue Distribution: Sacrifice cohorts at intervals (n = 5/timepoint), homogenize organs, and quantify Amidepsine E using isotope-labeled internal standards (e.g., ¹³C₆-Amidepsine E) .

Q. How should researchers address discrepancies between computational predictions and experimental results for Amidepsine E’s mechanism of action?

Methodological Answer:

  • Validation Pipeline: (1) Replicate docking studies with multiple software (Schrödinger Maestro vs. MOE); (2) Perform alanine scanning mutagenesis on predicted binding residues; (3) Use cryo-EM to visualize ligand-protein interactions at <3 Å resolution .
  • Case Example: If simulations suggest binding to mTOR’s FKBP12-rapamycin domain but SPR shows no binding, check for protein conformational changes (e.g., via hydrogen-deuterium exchange mass spectrometry) .

Q. What methodologies are recommended for studying Amidepsine E’s stability under physiological conditions?

Methodological Answer:

  • Degradation Kinetics: Incubate Amidepsine E in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C. Sample hourly for 24h, analyze via UPLC-PDA, and calculate t₁/₂ using first-order kinetics .
  • Oxidative Stability: Expose to H₂O₂ (0.1–1 mM) and monitor degradation products via LC-HRMS. Identify reactive sites (e.g., α,β-unsaturated ketones) using MS/MS fragmentation .

Q. How can researchers design experiments to explore Amidepsine E’s synergistic effects with existing therapeutics?

Methodological Answer:

  • Combinatorial Screening: Use a checkerboard assay to determine fractional inhibitory concentration (FIC) indices with drugs like paclitaxel or doxorubicin. Synergy is defined as FIC ≤ 0.5 .
  • Transcriptomic Analysis: Post-treatment, perform RNA-seq on co-cultured cancer/stromal cells. Apply pathway enrichment (KEGG, GO) to identify overlapping targets (e.g., PI3K-AKT suppression) .

Q. What computational tools are most effective for predicting Amidepsine E’s ADMET properties?

Methodological Answer:

  • In Silico Platforms: Use SwissADME for bioavailability radar, admetSAR for toxicity endpoints (e.g., hERG inhibition), and GastroPlus for PBPK modeling. Cross-validate with experimental Caco-2 permeability assays .
  • Limitations: Predicted logP values may deviate from shake-flask measurements by ±0.5 units. Always validate with HPLC-derived logD₇.₄ .

Q. How to ensure reproducibility in Amidepsine E research across laboratories?

Methodological Answer:

  • Standardization: Share detailed synthetic protocols (e.g., reaction temperature ±1°C, stirring speed), raw NMR/HRMS files, and cell line authentication reports (STR profiling) .
  • Inter-Lab Validation: Coordinate a ring trial where 3+ labs replicate key experiments (e.g., cytotoxicity assay). Use Bland-Altman plots to assess inter-lab variability .

Q. What are the best practices for integrating Amidepsine E research into a broader literature review?

Methodological Answer:

  • Systematic Review: Follow PRISMA guidelines to screen >200 studies. Use tools like Covidence for data extraction and ROBIS for bias assessment. Highlight gaps (e.g., lack of primate toxicity data) .

  • Meta-Analysis Table Example:

    StudyModel SystemDose (μM)OutcomeBias Risk
    Zhang et al., 2022MDA-MB-2315.0Apoptosis ↑Low
    Lee et al., 2023PC-310.0Autophagy →Moderate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amidepsine E
Reactant of Route 2
Amidepsine E

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